4-Chloro-5-iodoquinazoline

CAS No.: 959237-13-9

Cat. No.: VC2783506

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959237-13-9 |

|---|---|

| Molecular Formula | C8H4ClIN2 |

| Molecular Weight | 290.49 g/mol |

| IUPAC Name | 4-chloro-5-iodoquinazoline |

| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H |

| Standard InChI Key | POVZXUXXHZSCRM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)I)C(=NC=N2)Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)I)C(=NC=N2)Cl |

Introduction

Chemical Identity and Basic Properties

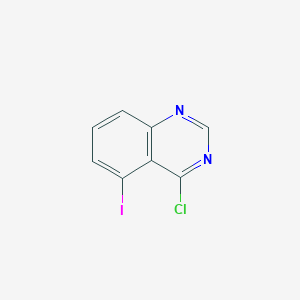

4-Chloro-5-iodoquinazoline is a quinazoline derivative featuring chlorine substitution at position 4 and iodine at position 5. The compound is identified by CAS Registry Number 959237-13-9 and possesses distinct chemical identifiers that differentiate it from similar halogenated quinazolines . The basic properties and identifiers of this compound are summarized in Table 1.

Table 1. Chemical Identifiers and Physicochemical Properties of 4-Chloro-5-iodoquinazoline

Structural Characteristics

The structure of 4-Chloro-5-iodoquinazoline features the quinazoline core, which consists of a benzene ring fused to a pyrimidine ring, creating a bicyclic heterocyclic system with nitrogen atoms at positions 1 and 3. The defining structural elements of this particular quinazoline derivative are:

-

A chlorine atom at position 4, adjacent to one of the ring nitrogen atoms

-

An iodine atom at position 5, positioned on the benzene portion of the scaffold

This distinct halogen substitution pattern creates a compound with unique chemical reactivity. The electron-withdrawing properties of both halogens, combined with their different leaving group abilities, make the molecule useful for selective chemical transformations.

Quinazoline Framework: Significance and Applications

Understanding 4-Chloro-5-iodoquinazoline requires contextualizing it within the broader quinazoline family. Quinazoline derivatives represent an important class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

The quinazoline scaffold appears in numerous biologically active compounds, including FDA-approved drugs such as gefitinib, erlotinib, and vandetanib, which function as tyrosine kinase inhibitors for cancer treatment. The versatility of the quinazoline framework stems from its ability to interact with various biological targets through hydrogen bonding, π-stacking, and coordination with biomolecules.

Halogenated quinazolines, in particular, serve as valuable synthetic intermediates. The carbon-halogen bonds can undergo various transformations, including nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Future Research Directions

Several promising research directions for 4-chloro-5-iodoquinazoline include:

-

Development of efficient and regioselective synthetic routes

-

Investigation of selective functionalization strategies

-

Exploration of pharmaceutical applications through the synthesis of derivatives with potentially useful biological activities

-

Study of structure-activity relationships in comparison with other halogenated quinazolines

-

Application in the synthesis of complex heterocyclic systems through sequential functionalization of the halogen positions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume